molecular formula C29H34N2O15 B15143183 Xanthine oxidase-IN-6

Xanthine oxidase-IN-6

Cat. No.: B15143183
M. Wt: 650.6 g/mol
InChI Key: ZRGTVTKQKKMZRG-QFEFKGGXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthine oxidase-IN-6 (Compound 6c) is a potent, orally active, mixed-type xanthine oxidase (XOD) inhibitor with an IC50 value of 1.37 µM . It is structurally distinct from classical purine-based inhibitors and demonstrates dual therapeutic efficacy in managing hyperuricemia (by reducing uric acid production) and providing renal protection . Its mixed-type inhibition mechanism suggests it binds both the enzyme’s active site and allosteric regions, offering a broader regulatory effect compared to competitive inhibitors .

Properties

Molecular Formula

C29H34N2O15

Molecular Weight

650.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(4aS,7aS)-7-(acetyloxymethyl)-4-(1,3-oxazol-2-ylcarbamoyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H34N2O15/c1-13(32)39-10-18-6-7-19-20(26(37)31-29-30-8-9-38-29)11-41-27(22(18)19)46-28-25(44-17(5)36)24(43-16(4)35)23(42-15(3)34)21(45-28)12-40-14(2)33/h6,8-9,11,19,21-25,27-28H,7,10,12H2,1-5H3,(H,30,31,37)/t19-,21-,22-,23-,24+,25-,27?,28+/m1/s1

InChI Key

ZRGTVTKQKKMZRG-QFEFKGGXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine oxidase-IN-6 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling and functionalization under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state derivatives, while substitution reactions can yield functionalized analogs of this compound .

Comparison with Similar Compounds

Key Comparators and Their Pharmacological Profiles

The following table summarizes the biochemical and pharmacological properties of Xanthine oxidase-IN-6 and related compounds:

>50<>
Compound IC50 Inhibition Type Key Features References
This compound 1.37 µM Mixed-type Orally active, renal protective, preclinical stage
Allopurinol ~5–10 µM* Competitive Gold standard for gout, long-term safety concerns (e.g., hypersensitivity)
Benzaldehyde derivatives <5 µM† Not specified Lower IC
Pyrimidone derivatives 14.4–418 µM Competitive/Non-competitive Non-cytotoxic, diverse inhibition modes, moderate potency
2-Chloro-6(methylamino)purine Not reported Non-competitive Unique substitution pattern; non-competitive binding
Nanomolar-range inhibitors 10–100 nM Not specified High potency in vitro; limited data on oral bioavailability or toxicity

*Allopurinol’s IC50 varies depending on assay conditions; values inferred from comparative studies . †Benzaldehyde derivatives from showed "significantly lower" IC50 than allopurinol, though exact values are unspecified. ‡From ; exact compound structures and clinical relevance remain unclear.

Mechanistic and Structural Insights

  • Competitive Inhibitors: Allopurinol and pyrimidone derivatives (e.g., compounds 14, 15, 18) compete with xanthine for the active site, which can lead to reduced efficacy in high-substrate conditions .
  • Non-Competitive Inhibitors: Compounds like 2-Chloro-6(methylamino)purine bind allosterically, offering alternative pathways for enzyme regulation .

Therapeutic Advantages and Limitations

  • This compound :
    • Advantages : Oral bioavailability, renal protection, and balanced potency (IC50 ~1.37 µM) .
    • Limitations : Preclinical status; long-term safety and drug-drug interactions remain unstudied.
  • Allopurinol: Advantages: Clinically validated, cost-effective . Limitations: Hypersensitivity risks (~2% of patients) and moderate potency .
  • Nanomolar Inhibitors: Advantages: Exceptional potency (IC50 ~10–100 nM) . Limitations: Lack of data on in vivo efficacy and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.